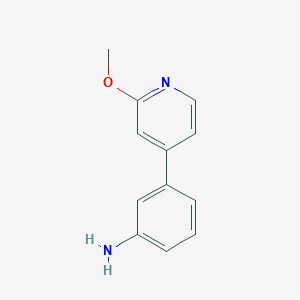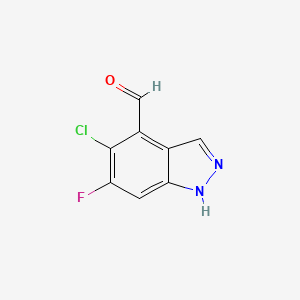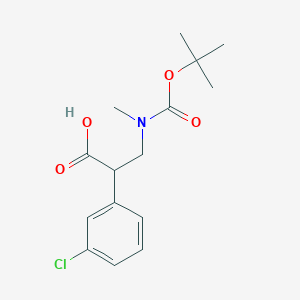
4-Amino-2-fluoro-6-methylphenol hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-2-fluoro-6-methylphenol hydrochloride is a chemical compound with a molecular formula of C7H9ClFNO It is a derivative of phenol, characterized by the presence of an amino group, a fluorine atom, and a methyl group on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-fluoro-6-methylphenol hydrochloride typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-amino-2-fluoro-6-methylphenol with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a solvent such as ethanol or water, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-amino-2-fluoro-6-methylphenol hydrochloride may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-2-fluoro-6-methylphenol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenol derivatives.
Aplicaciones Científicas De Investigación
4-amino-2-fluoro-6-methylphenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-amino-2-fluoro-6-methylphenol hydrochloride exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the amino and fluorine groups can enhance its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
4-amino-2-methylphenol: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
4-amino-2-fluorophenol: Lacks the methyl group, which can influence its solubility and interaction with molecular targets.
2-fluoro-6-methylphenol: Lacks the amino group, affecting its ability to participate in certain chemical reactions.
Uniqueness
4-amino-2-fluoro-6-methylphenol hydrochloride is unique due to the combination of the amino, fluorine, and methyl groups on the phenol ring. This unique structure imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C7H9ClFNO |
|---|---|
Peso molecular |
177.60 g/mol |
Nombre IUPAC |
4-amino-2-fluoro-6-methylphenol;hydrochloride |
InChI |
InChI=1S/C7H8FNO.ClH/c1-4-2-5(9)3-6(8)7(4)10;/h2-3,10H,9H2,1H3;1H |
Clave InChI |
TVPOPKBHIWUSCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-chloro-4-oxo-4,6-dihydrospiro[cyclopenta[d]thiazole-5,4'-piperidine]-1'-carboxylate](/img/structure/B13932087.png)








![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester](/img/structure/B13932145.png)




